1-(2-Methylbutyl)cyclopropane-1-carboxylic acid
Description
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(2-methylbutyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-3-7(2)6-9(4-5-9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
GEGPFRSTYZGTDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1(CC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategies for Cyclopropane Carboxylic Acids
Preparation of cyclopropane carboxylic acids generally involves:
- Cyclopropanation of alkenes or related precursors to form the cyclopropane ring.
- Halogenation or geminal dihalide formation at the cyclopropane ring carbons.
- Dehalogenation or substitution reactions to introduce or modify functional groups.
- Hydrolysis or acidification steps to generate the carboxylic acid moiety.
These steps are often carried out under mild conditions to preserve the strained cyclopropane ring and to achieve high purity products.
Specific Preparation Routes Relevant to 1-(2-Methylbutyl)cyclopropane-1-carboxylic Acid
While no direct literature source explicitly describes the preparation of 1-(2-Methylbutyl)cyclopropane-1-carboxylic acid, closely related cyclopropane carboxylic acids have been synthesized using analogous methodologies. These can be adapted or serve as a foundation for the target compound's synthesis.
Cyclopropanation via Geminal Dihalide Intermediate and Dehalogenation
A patented method for preparing 1-methylcyclopropane carboxylic acid involves:
- Starting from methacrylic acid derivatives (esters, nitriles, or amides).
- Cyclopropanation with a trihalide reagent in the presence of alkali to form a 2,2-geminal dihalide intermediate.
- Treatment of the geminal dihalide intermediate with metallic sodium to remove halogens, yielding methyl cyclopropyl derivatives.
- Acidification or hydrolysis to convert intermediates to the cyclopropane carboxylic acid.
This approach is advantageous due to the availability of starting materials, mild reaction conditions, and high purity of the final product.
Synthesis via 2-Acylamino-4-methylthio-butanoic Acid Esters and Diazomethane
Another method, developed for 1-amino-cyclopropane-carboxylic acid derivatives, involves:
- Reaction of 2-acylamino-4-methylthio-butanoic acid esters with diazomethane to form pyrazoline intermediates.
- Pyrolysis of pyrazolines to yield 1-acylamino-cyclopropane-carboxylic acid esters.
- Saponification and acidification to obtain the free acid.
- Optional further treatment with propylene oxide to modify the amino group.
Though this method is specific to amino derivatives, the general strategy of cyclopropanation via diazomethane and subsequent functional group manipulations can be adapted for alkyl-substituted cyclopropane carboxylic acids.
Proposed Synthetic Route for 1-(2-Methylbutyl)cyclopropane-1-carboxylic Acid
Based on the above methods and the structure of the target compound, a plausible synthetic route includes:
- Preparation of an appropriate alkene precursor bearing the 2-methylbutyl substituent.
- Cyclopropanation of the alkene using a carbene source (e.g., diazomethane or a halogenated carbene precursor) to form the cyclopropane ring.
- Functional group transformation to introduce or convert to the carboxylic acid group, potentially via ester intermediates.
- Purification and isolation of the final acid product.
This route would require careful control of stereochemistry and reaction conditions to preserve the cyclopropane ring and achieve the desired substitution pattern.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclopropanation (general) | Alkene + Diazomethane or Trihalide + Alkali | 0 to 30 | 1-4 | 70-90 | Mild conditions, formation of geminal dihalide |
| Dehalogenation | Metallic sodium | Room temp | 2-6 | 80-95 | Removes halogens, forms cyclopropyl derivatives |
| Hydrolysis/Acidification | Aqueous alkali followed by HCl | 70-150 (hydrolysis), 0-30 (acidification) | 1-3 | 85-98 | Converts esters/nitriles to carboxylic acid |
| Pyrolysis of pyrazoline (if used) | Heating under controlled conditions | 100-150 | 1-2 | Variable | For amino derivatives, may not apply directly |
Note: Yields and conditions are based on analogous cyclopropane carboxylic acid syntheses and may vary for the target compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylbutyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or anhydrides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles, leading to ring-opening or functional group transformations.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.
Major Products:
Oxidation: Esters, anhydrides, or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
1-(2-Methylbutyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylbutyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The cyclopropane ring’s strained structure may also influence its reactivity and binding affinity.
Comparison with Similar Compounds
Key Observations :
- Aromatic Substituents (e.g., phenyl, bromophenyl): Improve thermal stability and electronic interactions.
- Polar Groups (e.g., amino, carboxylic acid): Govern solubility and biological activity. The amino group in 1-aminocyclopropane-1-carboxylic acid is critical for ethylene biosynthesis .
Biological Activity
1-(2-Methylbutyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by its unique structural configuration, which imparts distinctive chemical properties. This compound has garnered attention for its potential biological activities, including interactions with various molecular targets, which may lead to therapeutic applications.
The cyclopropane ring's strained structure allows 1-(2-Methylbutyl)cyclopropane-1-carboxylic acid to engage in unique chemical reactions. These reactions can influence biological pathways through interactions with enzymes and receptors. The compound's mechanism of action is primarily mediated by its binding to specific molecular targets, altering their activity and function, which may lead to various pharmacological effects.
Biological Activities
Research indicates that 1-(2-Methylbutyl)cyclopropane-1-carboxylic acid exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that cyclopropane derivatives can exhibit antimicrobial properties, potentially effective against drug-resistant strains of bacteria. However, specific data on this compound's efficacy against particular pathogens remains limited.
- Enzyme Interaction : The compound has been studied for its ability to interact with various enzymes, which may lead to inhibition or modulation of enzyme activity. This interaction is crucial for understanding its potential therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of cyclopropane derivatives similar to 1-(2-Methylbutyl)cyclopropane-1-carboxylic acid. Below are some notable findings:
Table 1: Comparison of Biological Activities of Cyclopropane Derivatives
Research Applications
The unique structural features of 1-(2-Methylbutyl)cyclopropane-1-carboxylic acid make it a valuable compound in various fields:
- Medicinal Chemistry : Its potential as a building block in drug design is significant, particularly in the development of compounds targeting specific receptors or enzymes.
- Organic Synthesis : The compound serves as a precursor in synthesizing more complex molecules, showcasing its utility in organic chemistry.
Q & A
Q. What are the recommended synthetic routes for 1-(2-Methylbutyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclopropanation of pre-functionalized alkenes or carboxylation of cyclopropane intermediates. For example, analogous compounds (e.g., 1-(Boc-Amino)cyclopropanecarboxylic acid) are synthesized via reactions in tetrahydrofuran (THF) or dichloromethane (DCM), using bases like triethylamine and coupling reagents (e.g., HATU) . Key factors:
- Solvent polarity : THF favors slower, controlled reactions, while DCM accelerates kinetics but may reduce selectivity.
- Temperature : Reactions at 0–25°C minimize side products from cyclopropane ring strain .
- Data Table :
| Parameter | THF Method | DCM Method |
|---|---|---|
| Reaction Time | 12–24 hours | 4–6 hours |
| Yield (%) | 65–75 | 55–65 |
| Purity (HPLC) | >95% | >90% |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopy :
- NMR : Analyze cyclopropane ring protons (δ 0.8–1.5 ppm for CH2 groups) and carboxylic acid protons (broad peak at δ 10–12 ppm) .
- IR : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Temperature : Store at –20°C in inert gas (Ar/N2) to prevent decarboxylation or ring-opening .
- pH Sensitivity : Avoid prolonged exposure to strong bases (pH >10) to prevent hydrolysis of the cyclopropane ring .
Advanced Research Questions
Q. How does the steric and electronic profile of the 2-methylbutyl substituent influence intermolecular interactions in catalytic systems?
- Methodological Answer :
- The bulky 2-methylbutyl group enhances steric hindrance, reducing substrate accessibility in enzyme-binding pockets (e.g., cyclooxygenase or lipoxygenase inhibition assays) .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity in reactions .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer :
- The cyclopropane ring’s strain (~27 kcal/mol) increases electrophilicity at the carboxylic acid carbonyl, accelerating nucleophilic attack by amines or alcohols .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to track carbonyl disappearance (e.g., at 1700 cm⁻¹) .
Q. Can this compound serve as a precursor for bioactive derivatives, and what strategies optimize selectivity?
- Methodological Answer :
- Derivatization : Convert the carboxylic acid to amides or esters via EDCI/HOBt coupling, prioritizing sterically hindered amines (e.g., tert-butylamine) to reduce racemization .
- Case Study : Analogous cyclopropane derivatives (e.g., rac-(1R,2S)-1-(ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid) show antiviral activity by targeting viral proteases .
Data Contradictions and Resolution
Q. Discrepancies in reported solubility profiles: How should researchers reconcile conflicting data?
- Analysis :
- Early studies report high aqueous solubility (e.g., >50 mg/mL at pH 7), while later work notes limited solubility (<10 mg/mL) due to polymorphism .
- Resolution : Characterize batches via X-ray crystallography to identify dominant polymorphs and use co-solvents (e.g., DMSO:water 1:1) for in vitro assays .
Biological and Ecological Implications
Q. What experimental models are suitable for studying this compound’s ecological impact?
- Methodological Answer :
- Use Arabidopsis thaliana or Triticum aestivum (wheat) to assess phytotoxicity, as cyclopropane derivatives are known to modulate ethylene biosynthesis under stress (e.g., SO2 exposure) .
- Protocol : Fumigate plants with controlled SO2 levels (0.1–1 ppm) and quantify ACC (1-aminocyclopropane-1-carboxylic acid) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
